molecular formula C6H6Cl2N2 B1427368 3,4-Dichloro-2-pyridinemethanamine CAS No. 1266114-28-6

3,4-Dichloro-2-pyridinemethanamine

Cat. No.: B1427368
CAS No.: 1266114-28-6
M. Wt: 177.03 g/mol
InChI Key: JVLPQZHALVHAHK-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-pyridinemethanamine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and an amine group at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-pyridinemethanamine typically involves the chlorination of 2-pyridinemethanamine. One common method is the nucleophilic substitution reaction where chlorine atoms are introduced into the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-pyridinemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,4-Dichloro-2-pyridinemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-pyridinemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-2-pyridinemethanamine is unique due to the specific positioning of chlorine atoms and the amine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

3,4-Dichloro-2-pyridinemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a pyridine derivative characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyridine ring. The synthesis typically involves the chlorination of 2-pyridinemethanamine followed by purification processes such as recrystallization or chromatography to obtain the desired purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, a study reported that derivatives of this compound showed potent inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial ATP synthase. This enzyme is crucial for ATP production in bacteria, and inhibition leads to energy depletion and cell death. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances its inhibitory potency .

Case Studies

  • Inhibition of Mycobacterial Growth : A notable study evaluated various analogues of this compound against M. tuberculosis. The most potent derivatives exhibited MIC values as low as 0.06 µg/mL, indicating strong anti-mycobacterial activity with low cytotoxicity towards mammalian cells .
  • Cytotoxicity Evaluation : Cytotoxicity assays conducted using VERO cells revealed that while the compound was effective against bacteria, it maintained a high safety profile with IC50 values exceeding 32 µg/mL, suggesting a favorable therapeutic index for potential drug development .

Research Findings Summary

Property Value/Observation
Chemical Formula C₆H₆Cl₂N
MIC against M. tuberculosis 0.06 µg/mL (most potent derivative)
Cytotoxicity (IC50) >32 µg/mL (VERO cells)
Mechanism Inhibition of ATP synthase

Properties

IUPAC Name

(3,4-dichloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLPQZHALVHAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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